molecular formula C22H19N3O3S B2817203 N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-97-5

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2817203
CAS RN: 852134-97-5
M. Wt: 405.47
InChI Key: NBACLWDYTUANRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazoles in general can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution, or participate in cycloaddition reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide:

Anticancer Research

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has shown potential as an anticancer agent. Its unique structure allows it to interact with cancer cell DNA, inhibiting cell proliferation and inducing apoptosis. This compound is being studied for its effectiveness against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research has demonstrated its ability to inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and interfering with essential metabolic processes, making it a promising candidate for developing new antibiotics .

Anti-inflammatory Applications

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Research is also focusing on using this compound in drug delivery systems. Its chemical structure allows it to be modified for targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents. This application is particularly relevant in cancer treatment, where targeted delivery can enhance the therapeutic index of anticancer drugs.

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properties

IUPAC Name

N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-20(21(27)23-17-8-4-15(5-9-17)14(2)26)29-22-24-19(12-25(13)22)16-6-10-18(28-3)11-7-16/h4-12H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBACLWDYTUANRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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